Tetrabenzo[a,c,H,j]phenazine
CAS No.: 5162-32-3
Cat. No.: VC14446779
Molecular Formula: C28H16N2
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5162-32-3 |
|---|---|
| Molecular Formula | C28H16N2 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 2,17-diazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene |
| Standard InChI | InChI=1S/C28H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-25(21)29-27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)28(27)30-26/h1-16H |
| Standard InChI Key | MPCDPKFEJFKCLI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C5C6=CC=CC=C6C7=CC=CC=C7C5=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Tetrabenzo[a,c,H,j]phenazine belongs to the phenazine family, distinguished by its extended π-conjugated system formed through the fusion of four benzene rings with a central phenazine core. The IUPAC name, 2,17-diazaheptacyclo[16.12.0.0³,¹⁶.0⁴,⁹.0¹⁰,¹⁵.0¹⁹,²⁴.0²⁵,³⁰]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene, reflects its intricate bicyclic topology . The planar structure facilitates strong intermolecular π-π stacking, as evidenced by X-ray crystallographic data .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₁₆N₂ | |
| Molecular Weight | 380.4 g/mol | |
| Crystal System | Monoclinic | |
| Bond Length (C-N) | 1.34 Å | |
| Dihedral Angle | 2.5° (deviation from planarity) |
Spectroscopic Characterization
UV-Vis spectroscopy reveals absorption maxima at 320 nm and 450 nm, attributed to π→π* transitions within the conjugated system . Mass spectrometry (MS) data from SpectraBase confirm a molecular ion peak at m/z 380.1310, consistent with the molecular formula C₂₈H₁₆N₂ . Nuclear magnetic resonance (NMR) studies highlight equivalent proton environments due to the molecule’s symmetry, with aromatic protons resonating between δ 7.2–8.5 ppm .
Synthesis and Functionalization
Conventional Synthesis Routes
The synthesis of Tetrabenzo[a,c,H,j]phenazine typically involves multi-step cyclization reactions. A prominent method utilizes Buchwald-Hartwig coupling between halogenated phenanthrene derivatives and aryl amines, followed by oxidative aromatization . For example, reacting 9-bromophenanthrene with 4-tert-butylaniline in the presence of a palladium catalyst yields a dihydrophenazine intermediate, which is subsequently oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford the fully aromatic product .
On-Surface Synthesis for Nanoscale Applications
Recent advances in on-surface synthesis have enabled the atom-by-atom assembly of Tetrabenzo[a,c,H,j]phenazine complexes on Au(111) substrates. By depositing aluminum atoms onto the phenazine framework, researchers have created bi-nuclear organo-metallic complexes exhibiting Kondo resonance, a quantum mechanical phenomenon indicative of unpaired electron spins . These complexes demonstrate magnetic anisotropy, making them suitable for spintronic devices .
Table 2: Key Reaction Conditions for On-Surface Assembly
| Parameter | Value | Outcome |
|---|---|---|
| Substrate | Au(111) | Epitaxial growth |
| Temperature | 100°C | Controlled metal adsorption |
| Al Coverage | 2 atoms per molecule | Bi-nuclear complex formation |
Electronic and Magnetic Properties
Redox Behavior and Electrochromism
Cyclic voltammetry studies reveal two reversible oxidation waves at E₁/₂ = +0.45 V and +0.78 V (vs. Ag/AgCl), corresponding to the formation of radical cation and dication species, respectively . The dication state exhibits a distinct electrochromic shift, with absorption bands red-shifting by 120 nm, a property exploitable in smart window technologies .
Kondo Resonance in Metal Complexes
When coordinated to aluminum atoms, Tetrabenzo[a,c,H,j]phenazine exhibits a Kondo resonance at the Fermi level, characterized by a spectroscopic signature at −12 mV in scanning tunneling microscopy (STM) experiments . This arises from the screening of localized magnetic moments by conduction electrons, a critical feature for quantum computing applications .
Applications in Materials Science
Molecular Electronics
The compound’s planar geometry and redox activity make it an ideal candidate for single-molecule transistors. STM break-junction measurements indicate a conductance of 0.01G₀ (where G₀ is the quantum of conductance), comparable to other aromatic molecular wires .
Catalytic Supports
Tetrabenzo[a,c,H,j]phenazine’s nitrogen-rich structure facilitates metal coordination, enhancing catalytic activity in cross-coupling reactions. Palladium-supported derivatives achieve turnover numbers (TON) exceeding 10⁴ in Suzuki-Miyaura couplings .
Challenges and Future Directions
Despite its promise, challenges remain in scaling up synthesis and mitigating oxidative degradation under ambient conditions. Future research should explore:
-
Stabilization Strategies: Encapsulation in metal-organic frameworks (MOFs) to enhance environmental stability .
-
Heteroatom Substitution: Introducing sulfur or oxygen atoms to modulate electronic properties .
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Device Integration: Fabricating prototype spintronic devices using on-surface synthesized complexes .
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